![molecular formula C24H25NO3 B2836312 Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate CAS No. 74481-55-3](/img/structure/B2836312.png)
Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate” is a chemical compound with the molecular formula C24H25NO3 . It has a molecular weight of 375.47 . This compound is not intended for human or veterinary use, but is often used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3/t18-,22-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate” has a molecular weight of 375.47 . More detailed physical and chemical properties may be available in the compound’s Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Organotin(IV) complexes derived from amino acetate functionalized Schiff bases, which can be structurally related to the compound , have shown promising anticancer properties. These complexes were tested against various human tumor cell lines, demonstrating significant cytotoxicity, with some compounds being more effective than conventional chemotherapy agents such as doxorubicin and cisplatin (Basu Baul et al., 2009).
Antimicrobial Activity
Derivatives of amino butanoic acids, structurally similar to Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate, have demonstrated good antimicrobial and antifungal activities. This includes effectiveness against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).
Biofuel Production
Through metabolic engineering, microorganisms have been developed to produce pentanol isomers, which are valuable as potential biofuels. These isomers, including compounds related to the target chemical, have been synthesized using pathways from amino acid substrates (Cann & Liao, 2009).
Depolymerization Studies
Research on the depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) to obtain enantiomerically pure methyl, ethyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates showcases the potential application of related compounds in recycling and materials science (Seebach & Züger, 1982).
Corrosion Inhibition
Methyl 3-((2-mercaptophenyl)imino)butanoate has been synthesized and evaluated as a corrosion inhibitor for copper protection, demonstrating high efficiency due to its ability to form complexes with Cu(I) on the surface. This highlights the compound's utility in material preservation and protection (Tansuğ et al., 2014).
Biofuel Additive Production
Engineering of Escherichia coli for the production of 3-methyl-1-butanol, a potential fuel additive or substitute, has been achieved. This involves utilizing the host's amino acid biosynthetic pathways, indicating the broader applicability of related compounds in sustainable energy solutions (Connor & Liao, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-2-(tritylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZWRQGFZBZTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)
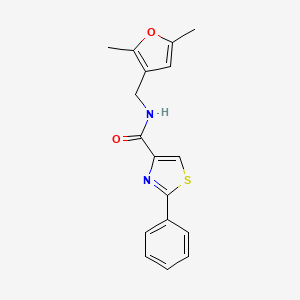
![2-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2836234.png)
![1-[4-[4-Cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2836236.png)
![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide](/img/structure/B2836237.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide](/img/no-structure.png)
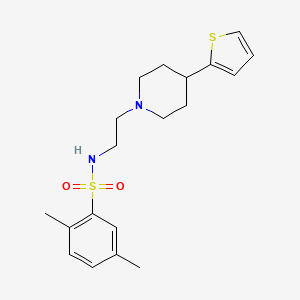
![1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole](/img/structure/B2836242.png)
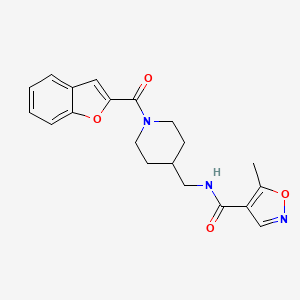
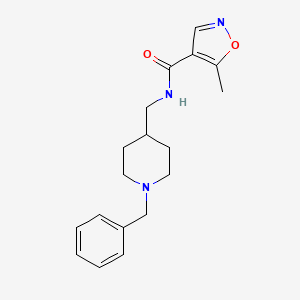
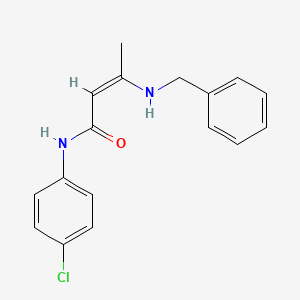
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2836249.png)
![6-Methyl-5-(2-phenylethyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2836251.png)
![1-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2836252.png)